molecular formula C9H10N2O2 B1600652 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one CAS No. 94590-46-2

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

Katalognummer B1600652
CAS-Nummer: 94590-46-2
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: ZHNDGCJXEHFSRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Several synthetic methods have been explored to prepare 3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one . Notably, a biomass-involved strategy has been established, utilizing biomass-derived N-arylated 2-aminophenol as a key intermediate. The synthesis involves N-arylation reactions followed by intramolecular lactonization or acylation under mild conditions. This approach allows efficient access to various benzo-fused N-heterocycles, including dibenzo[b,e][1,4]oxazepin-11(5H)-ones .

Another method involves N-bromosuccinimide (NBS)-mediated reactions of aryloxymethylthiiranes, leading to the formation of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

  • Novel Synthesis Methods : The compound has been synthesized using novel methods. For instance, Bakthadoss and Murugan (2009) described a simple synthesis of (E)-3-arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones from bromides of the Baylis-Hillman adducts using Fe/AcOH for the in situ reduction of nitro group to an amino group, followed by cyclization (Bakthadoss & Murugan, 2009).
  • Diversity-Oriented Synthesis : Salicylaldehydes and protected 1,2-amino alcohols have been used to convert into a series of 2,3-dihydrobenzo[f][1,4]oxazepines, demonstrating long-range diastereoselectivity and introducing four diversity points in drug-like tetrahydrobenzo[f][1,4]oxazepines (Banfi et al., 2013).

Biomedical Research

  • Inhibitors of HIV-1 Reverse Transcriptase : Compounds derived from 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, such as dibenz[b,f][1,4]oxazepin-11(10H)-ones and pyrido[2,3-b][1,4]benzoxazepin-6(5H)-ones, have shown inhibition of HIV-1 reverse transcriptase (Klunder et al., 1992).
  • Synthesis of Kinase Inhibitors : The benzoxazepine core, which includes this compound, is present in several kinase inhibitors. Naganathan et al. (2015) reported scalable synthesis processes for benzoxazepine-containing compounds (Naganathan et al., 2015).

Material Science and Chemistry

  • Construction of Heterocyclic Compounds : Studies have shown the synthesis of oxazepine derivatives, indicating the compound's role in the construction of diverse heterocyclic compounds (Murata et al., 2021).
  • Asymmetric Synthesis : The dibenzo[b,f][1,4]oxazepine scaffold, a related structure, has been used in catalytic asymmetric methodologies for the synthesis of chiral derivatives, highlighting its significance in asymmetric reactions (Munck et al., 2018).

Eigenschaften

IUPAC Name

3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNDGCJXEHFSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538650
Record name 3-Amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

CAS RN

94590-46-2
Record name 3-Amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
O=C1Nc2ccccc2OCC1N1C(=O)c2ccccc2C1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 1.85 g of 3-phthalimido-2,3-dihydro-1,5-benzoxazepin-4(5H)-one in 60 ml of absolute ethanol is treated with 0.31 ml of hydrazine hydrate and the reaction mixture is heated to reflux for 1.5 hr. After cooling to room temperature, the solid is removed by filtration and the filtrate is concentrated in vacuo. The residue is dissolved in chloroform and filtered and concentrated a second time to afford 3-amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one; m.p. 65°-70°; NMR (CDCl3) δ 6.50-7.60 (m, 4), 3.60-5.30 (m, 3), 3.25 [d (broad), 1].
Name
3-phthalimido-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 2
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 3
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 4
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 5
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 6
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.